molecular formula C15H19NO3S B14283054 N-tert-Butyl-7-methoxynaphthalene-1-sulfonamide CAS No. 121429-56-9

N-tert-Butyl-7-methoxynaphthalene-1-sulfonamide

Cat. No.: B14283054
CAS No.: 121429-56-9
M. Wt: 293.4 g/mol
InChI Key: ZWPJYKUWUKDGKP-UHFFFAOYSA-N
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Description

N-tert-Butyl-7-methoxynaphthalene-1-sulfonamide is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a tert-butyl group, a methoxy group, and a sulfonamide group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-7-methoxynaphthalene-1-sulfonamide typically involves the following steps:

    Nitration: Naphthalene is first nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Sulfonation: The amine group is sulfonated to form the sulfonamide.

    Alkylation: The naphthalene ring is alkylated with tert-butyl and methoxy groups under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, high-pressure systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-7-methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-tert-Butyl-7-methoxynaphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-Butyl-7-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyl and methoxy groups may influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl-7-methoxynaphthalene: Similar structure but lacks the sulfonamide group.

    N-tert-Butyl-α-phenylnitrone: Contains a tert-butyl group and a nitrone group, used as a free-radical scavenger.

Uniqueness

N-tert-Butyl-7-methoxynaphthalene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties

Properties

CAS No.

121429-56-9

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

N-tert-butyl-7-methoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C15H19NO3S/c1-15(2,3)16-20(17,18)14-7-5-6-11-8-9-12(19-4)10-13(11)14/h5-10,16H,1-4H3

InChI Key

ZWPJYKUWUKDGKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=C(C=C2)OC

Origin of Product

United States

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